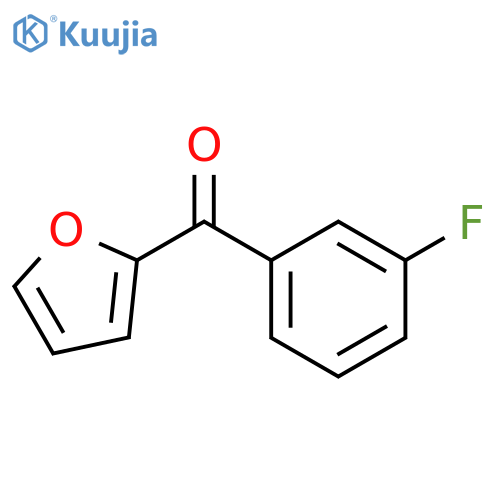

Cas no 72770-51-5 ((3-fluorophenyl)-(furan-2-yl)methanone)

72770-51-5 structure

商品名:(3-fluorophenyl)-(furan-2-yl)methanone

CAS番号:72770-51-5

MF:C11H7FO2

メガワット:190.170486688614

MDL:MFCD07775918

CID:5235031

(3-fluorophenyl)-(furan-2-yl)methanone 化学的及び物理的性質

名前と識別子

-

- (3-fluorophenyl)-(furan-2-yl)methanone

-

- MDL: MFCD07775918

- インチ: 1S/C11H7FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H

- InChIKey: VLMSHMFXSNFQNF-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC(F)=C1)(C1=CC=CO1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

(3-fluorophenyl)-(furan-2-yl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A796843-1g |

(3-Fluorophenyl)(furan-2-yl)methanone |

72770-51-5 | 97% | 1g |

$494.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512678-1g |

(3-Fluorophenyl)(furan-2-yl)methanone |

72770-51-5 | 97% | 1g |

¥3395.0 | 2024-04-18 | |

| abcr | AB433199-1 g |

2-(3-Fluorobenzoyl)furan |

72770-51-5 | 1g |

€594.40 | 2023-06-16 | ||

| abcr | AB433199-1g |

2-(3-Fluorobenzoyl)furan; . |

72770-51-5 | 1g |

€1621.70 | 2025-02-14 | ||

| Crysdot LLC | CD11066163-1g |

(3-Fluorophenyl)(furan-2-yl)methanone |

72770-51-5 | 97% | 1g |

$489 | 2024-07-18 | |

| Chemenu | CM524639-1g |

(3-Fluorophenyl)(furan-2-yl)methanone |

72770-51-5 | 97% | 1g |

$484 | 2023-03-10 | |

| abcr | AB433199-5 g |

2-(3-Fluorobenzoyl)furan |

72770-51-5 | 5g |

€1307.80 | 2023-06-16 | ||

| abcr | AB433199-5g |

2-(3-Fluorobenzoyl)furan |

72770-51-5 | 5g |

€1307.80 | 2023-09-04 | ||

| Crysdot LLC | CD11066163-5g |

(3-Fluorophenyl)(furan-2-yl)methanone |

72770-51-5 | 97% | 5g |

$1161 | 2024-07-18 |

(3-fluorophenyl)-(furan-2-yl)methanone 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

72770-51-5 ((3-fluorophenyl)-(furan-2-yl)methanone) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72770-51-5)(3-fluorophenyl)-(furan-2-yl)methanone

清らかである:99%

はかる:1g

価格 ($):445.0